N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-3-17-7-10-20(11-8-17)23-22(26)19-9-12-21(25)24(15-19)14-18-6-4-5-16(2)13-18/h4-13,15H,3,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDMMWMTKPNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Schiff base and reductive amination reactions of α-amino acids . These reactions are facilitated by specific reagents and conditions, such as the use of natural α-amino acids and the subsequent conversion into N-substituted N-carboxy anhydrides (NNCAs), which undergo ring-opening polymerization (ROP) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels to optimize reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s substituents influence solubility, lipophilicity, and metabolic stability. Comparisons with analogs (Table 1) highlight critical differences:
Table 1: Structural and Molecular Comparisons
*Calculated based on structural analogs; exact data unavailable in provided evidence.
Key Observations:
Replacement of ethyl with methoxy (as in ) introduces polarity, balancing solubility and permeability.
Electronic Effects: Electron-withdrawing groups (e.g., Cl in , F in ) may strengthen target binding via dipole interactions or halogen bonding.
Metabolic Stability :
- Fluorinated analogs (e.g., ) resist oxidative metabolism due to C-F bond stability, whereas the target’s ethyl group may undergo CYP450-mediated oxidation .
Biological Activity
N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine core, which is often associated with various biological activities. The presence of ethyl and methyl phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds similar to N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives exhibit a range of biological activities:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can influence cardiovascular function by reducing vascular resistance and lowering blood pressure.
- Antioxidant Activity : Some dihydropyridine derivatives have demonstrated antioxidant properties, which may protect cells from oxidative stress.
Antihypertensive Activity
Numerous studies have shown that dihydropyridine derivatives effectively lower blood pressure. A study on similar compounds indicated that they could reduce systolic and diastolic blood pressure in hypertensive animal models through calcium channel blockade .
Anticancer Potential
Recent research has suggested that N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis .
Case Study 1: Cardiovascular Effects
A study involving the administration of a structurally related dihydropyridine compound demonstrated significant reductions in blood pressure and heart rate in hypertensive rats. The mechanism was attributed to the inhibition of calcium influx into vascular smooth muscle cells .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with a related dihydropyridine derivative showed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Table 1: Biological Activities of Dihydropyridine Derivatives
Q & A
Basic: What are the standard synthetic protocols for N-(4-ethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions to form the dihydropyridine core.
- Benzylation using 3-methylbenzyl halides to introduce the 3-methylphenylmethyl group.
- Amidation with 4-ethylphenylamine to attach the carboxamide moiety.
Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts like triethylamine to optimize yields. Purification often employs recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized to mitigate by-product formation during synthesis?
Answer:
By-product analysis (e.g., via HPLC or LC-MS) is critical. Adjusting parameters such as:
- Temperature control (e.g., maintaining 0–5°C during exothermic steps).
- Stoichiometric ratios (limiting excess reagents like benzyl halides).
- Catalyst selection (e.g., sodium acetate for milder conditions).
Reaction monitoring using TLC or in situ NMR helps identify intermediates. For persistent impurities, orthogonal purification (e.g., preparative HPLC) is recommended .
Basic: What spectroscopic techniques are used to confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and stereochemistry.
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Advanced: How can X-ray crystallography resolve ambiguities in dihydropyridine ring conformation?
Answer:
Single-crystal X-ray diffraction provides precise bond angles and torsional data. Use SHELXL for refinement, particularly for:
- Twinning analysis in cases of poor crystal quality.
- Hydrogen bonding networks to validate intermolecular interactions.
Disordered regions (e.g., flexible benzyl groups) require constrained refinement or split-site modeling .
Basic: What is the hypothesized mechanism of action for this compound in biological systems?
Answer:
The dihydropyridine core and carboxamide group suggest interactions with enzymes or receptors, such as:
- Calcium channel modulation (common in dihydropyridines).
- Kinase inhibition via hydrogen bonding with ATP-binding pockets.
Preliminary assays (e.g., enzyme inhibition or cell viability studies) are recommended to validate targets .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
Contradictions may arise from:
- Assay variability (e.g., IC₅₀ differences due to cell line-specific expression).
- Solubility limitations (use DMSO stock solutions with ≤0.1% final concentration).
- Metabolic instability (evaluate half-life in plasma or liver microsomes).
Dose-response curves and orthogonal assays (e.g., SPR for binding affinity) improve reproducibility .
Basic: What strategies enhance the compound’s solubility for in vitro studies?
Answer:
- Co-solvent systems (e.g., PEG-400/water mixtures).
- pH adjustment (ionizable groups may permit salt formation).
- Nanoformulation (liposomes or cyclodextrin complexes).
Pre-formulation studies (e.g., shake-flask solubility tests) guide optimal conditions .
Advanced: What computational methods predict pharmacokinetic properties like logP or bioavailability?
Answer:
- QSAR models (e.g., SwissADME or MoKa) to estimate logP and permeability.
- Molecular dynamics simulations to assess membrane interactions.
- CYP450 inhibition assays for metabolic stability. Fluorine substitution (as in related compounds) often enhances lipophilicity and half-life .
Basic: How can researchers troubleshoot low yields in the final amidation step?
Answer:
- Activating agents (e.g., HATU or EDC) improve coupling efficiency.
- Dry conditions (molecular sieves to scavenge water).
- Alternative solvents (e.g., dichloromethane for non-polar intermediates).
Monitor reaction progress via TLC and quantify unreacted starting material .
Advanced: What structural analogs of this compound show structure-activity relationship (SAR) trends?
Answer:
SAR studies highlight:
- 3-Methylbenzyl group : Critical for target binding (replacement with bulkier groups reduces activity).
- 4-Ethylphenyl moiety : Modulates solubility and off-target effects.
- Dihydropyridine core oxidation : Pyridine derivatives often lose potency. Compare with analogs in for anti-inflammatory or kinase inhibition trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
